1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide is a complex organic compound that features a combination of indole, pyrimidine, piperidine, and phenoxyethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the indole-pyrimidine core: This can be achieved through a condensation reaction between an indole derivative and a pyrimidine precursor.
Attachment of the piperidine ring: This step might involve nucleophilic substitution or other coupling reactions.
Introduction of the phenoxyethyl group: This can be done through etherification or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of certain functional groups to their oxidized forms.
Reduction: Reduction reactions could be used to modify the compound’s functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Depending on the specific reaction, reagents like alkyl halides or acyl chlorides might be used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide: can be compared with other indole-pyrimidine derivatives, which might have similar structures but different functional groups.
Other piperidine derivatives: Compounds with a piperidine ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological or chemical properties.
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-26(27-13-17-33-22-7-2-1-3-8-22)21-10-14-30(15-11-21)24-18-25(29-19-28-24)31-16-12-20-6-4-5-9-23(20)31/h1-9,12,16,18-19,21H,10-11,13-15,17H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKGONHDOOVCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCOC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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